

Application Notes and Protocols: Investigating Sigma-1 Receptor Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sigma-1 receptor antagonist 2	
Cat. No.:	B2452800	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R), encoded by the SIGMAR1 gene, is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It is a pluripotent modulator involved in a wide range of cellular processes, including calcium signaling, response to ER and oxidative stress, and regulation of ion channels.[3] Dysregulation of S1R function has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders, making it a promising therapeutic target.

CRISPR-Cas9 technology offers a powerful tool for elucidating the precise functions of S1R by enabling targeted knockout of the SIGMAR1 gene. These application notes provide detailed protocols for generating and validating S1R knockout cell lines and for performing key functional assays to study the consequences of S1R ablation.

Section 1: Generation and Validation of SIGMAR1 Knockout Cell Lines using CRISPR-Cas9

This section outlines the workflow for creating a stable SIGMAR1 knockout cell line.

Experimental Workflow: SIGMAR1 Knockout

Click to download full resolution via product page

Caption: Workflow for generating and validating SIGMAR1 knockout cell lines.

Protocol 1.1: CRISPR-Cas9 Mediated Knockout of SIGMAR1

- 1. sgRNA Design and Vector Construction:
- Design two to four single guide RNAs (sgRNAs) targeting early exons of the human SIGMAR1 gene to induce frameshift mutations. Utilize online design tools that consider ontarget efficiency and off-target potential. Validated sgRNA sequences can be sourced from libraries such as the GeCKO (v2) library.[4]
- Synthesize and clone the designed sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., a vector co-expressing Cas9 and a selectable marker like puromycin resistance or a fluorescent protein).
- 2. Transfection:
- Culture a human cell line of interest (e.g., HEK293T, SH-SY5Y) to 70-80% confluency.
- Transfect the cells with the SIGMAR1-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent or electroporation. Include a non-targeting sgRNA control.
- 3. Selection and Clonal Isolation:
- 48 hours post-transfection, begin selection of transfected cells. For puromycin-resistance vectors, add puromycin to the culture medium at a pre-determined optimal concentration.

 After selection, dilute the surviving cells to a single-cell suspension and plate into 96-well plates to isolate and expand individual clones.

4. Validation of Knockout:

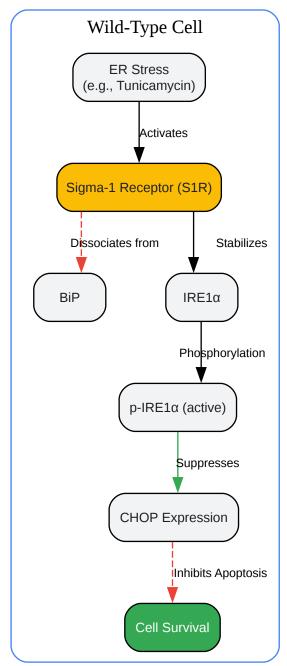
- Genomic DNA Sequencing: For each clonal population, extract genomic DNA, PCR amplify the SIGMAR1 target region, and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift.
- Quantitative Real-Time PCR (qPCR): Extract total RNA from wild-type (WT) and knockout (KO) clones and synthesize cDNA. Perform qPCR using primers specific for SIGMAR1 to quantify mRNA levels. A significant reduction in SIGMAR1 mRNA is expected in KO clones.
- Western Blotting: Prepare whole-cell lysates from WT and KO clones. Perform western blotting using a validated antibody against the Sigma-1 receptor to confirm the absence of the S1R protein.

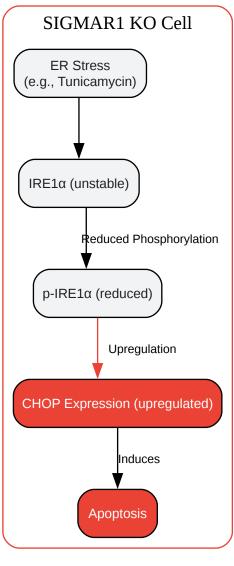
Ouantitative Data Summary: Validation

Analysis Method	Wild-Type (WT) Cells	SIGMAR1 Knockout (KO) Cells	Expected Outcome
Sanger Sequencing	Intact SIGMAR1 sequence	Presence of indels	Confirmation of gene editing
qPCR (SIGMAR1 mRNA)	Relative expression = 1.0	Relative expression < 0.1	>90% reduction in transcript
Western Blot (S1R Protein)	Detectable band at ~25 kDa	No detectable band	Complete protein ablation

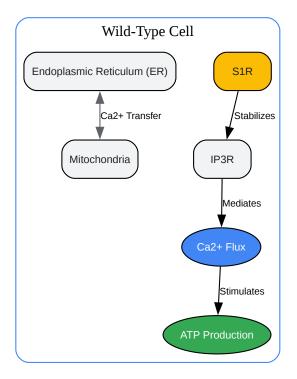
Section 2: Functional Characterization of SIGMAR1 Knockout Cells

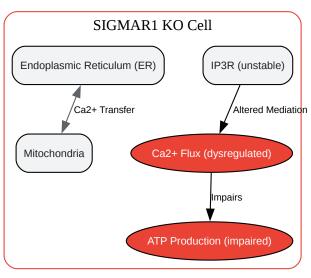
The absence of S1R is expected to alter cellular homeostasis, particularly under stress conditions. The following protocols describe assays to investigate these changes.


Protocol 2.1: Analysis of Endoplasmic Reticulum (ER) Stress


S1R is known to modulate the unfolded protein response (UPR).[5] This protocol uses tunicamycin, an inhibitor of N-linked glycosylation, to induce ER stress.[6][7]

- 1. Induction of ER Stress:
- Plate WT and SIGMAR1 KO cells at equal densities.
- Treat cells with a range of tunicamycin concentrations (e.g., 0.5-5 μg/mL) for a defined period (e.g., 6-24 hours).[7][8] Include a vehicle-treated control (e.g., DMSO).
- 2. Western Blot Analysis of UPR Markers:
- Harvest cell lysates from all conditions.
- Perform western blotting to analyze the expression and phosphorylation of key ER stress markers, including:
 - Binding Immunoglobulin Protein (BiP/GRP78)
 - Phospho-inositol-requiring enzyme 1α (p-IRE1 α) and total IRE1 α
 - C/EBP homologous protein (CHOP)


Signaling Pathway: S1R and ER Stress Response



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biorxiv.org [biorxiv.org]
- 2. Sigma-1 receptor Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Modeling Acute ER stress in vivo and in vitro PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Sigma-1 Receptor Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2452800#using-crispr-cas9-to-study-sigma-1-receptor-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com